Cas no 875118-86-8 (benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate)
![benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate structure](https://ja.kuujia.com/scimg/cas/875118-86-8x500.png)
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-37396496
- 875118-86-8
- benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
-
- インチ: 1S/C18H18N2O3/c1-2-12-19-17(21)15-10-6-7-11-16(15)20-18(22)23-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,19,21)(H,20,22)
- InChIKey: KUFCKSGEFMJRGU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=CC=1C(NCC=C)=O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 310.13174244g/mol
- どういたいしつりょう: 310.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 67.4Ų
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37396496-0.05g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 0.05g |
$455.0 | 2023-07-06 | ||
Enamine | EN300-37396496-0.25g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 0.25g |
$498.0 | 2023-07-06 | ||
Enamine | EN300-37396496-5.0g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 5.0g |
$1572.0 | 2023-07-06 | ||
Enamine | EN300-37396496-2.5g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 2.5g |
$1063.0 | 2023-07-06 | ||
Enamine | EN300-37396496-0.5g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 0.5g |
$520.0 | 2023-07-06 | ||
Enamine | EN300-37396496-0.1g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 0.1g |
$476.0 | 2023-07-06 | ||
Enamine | EN300-37396496-1.0g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 1.0g |
$541.0 | 2023-07-06 | ||
Enamine | EN300-37396496-10.0g |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
875118-86-8 | 10.0g |
$2331.0 | 2023-07-06 |
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamateに関する追加情報
Professional Introduction to Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate (CAS No. 875118-86-8)
Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate, with the CAS number 875118-86-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, making it a subject of interest for scientists exploring novel therapeutic agents.
The molecular structure of Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with an N-(prop-2-en-1-yl)carbamoyl group. This unique arrangement of functional groups suggests a high degree of chemical complexity and versatility, which could be exploited for various applications in medicinal chemistry.
In recent years, there has been a growing interest in the development of carbamate-based compounds due to their demonstrated efficacy in modulating biological pathways. Carbamates are known for their ability to act as inhibitors or activators of enzymes and receptors, making them valuable candidates for drug discovery. The presence of the prop-2-en-1-yl (allyl) group in the molecule adds an additional layer of functionality, which could enhance its interactions with biological targets.
One of the most compelling aspects of Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate is its potential application in the treatment of neurological disorders. Studies have shown that carbamate derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy, depression, and neurodegenerative diseases. The specific arrangement of atoms in this compound may allow it to bind selectively to certain receptors or enzymes, thereby minimizing side effects.
Recent research has also highlighted the importance of molecular diversity in drug design. The structural features of Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate make it a promising candidate for structure-based drug design (SBDD). By leveraging computational methods and high-throughput screening, researchers can identify analogs with enhanced potency and selectivity. This approach has been instrumental in the development of several successful drugs over the past decade.
The synthesis of Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and stereochemistry is crucial to ensure the formation of the desired product. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have made it possible to produce complex molecules more efficiently and sustainably.
In addition to its pharmaceutical applications, Benzyl N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}carbamate may find utility in other areas, such as agrochemicals and materials science. The unique chemical properties of this compound could be harnessed to develop new pesticides or functional materials with improved performance characteristics.
The regulatory landscape for new chemical entities like Benzyl N-{2-[(prop-2-en-1-y l)carbamoyl]phen y l} car bam ate is stringent but well-established. Companies and research institutions must navigate a complex web of guidelines to ensure compliance with safety and efficacy standards before bringing their products to market. However, the potential rewards outweigh the challenges, as successful drugs can have a profound impact on human health.
Looking ahead, the future prospects for Benzyl N-{2-[ (prop - 2 - en - 1 - y l ) carbam oy l ] phen y l } car bam ate appear bright. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative initiatives between academia and industry will be essential to translate laboratory discoveries into clinical reality.
In conclusion, Benzyl N-{[ ( prop - 2 - en - 1 - y l ) carbam oy l ] phen y l } car bam ate (CAS No. 875118 - 86 - 8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it a valuable tool for scientists working on next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing some of humanity's most pressing health challenges.
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